molecular formula C6H5FINO B8056486 3-Fluoro-4-iodo-2-methoxypyridine

3-Fluoro-4-iodo-2-methoxypyridine

Cat. No.: B8056486
M. Wt: 253.01 g/mol
InChI Key: PJFFVVYKKKULDZ-UHFFFAOYSA-N
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Description

3-Fluoro-4-iodo-2-methoxypyridine is a fluorinated pyridine derivative characterized by the presence of a fluorine atom at the 3-position, an iodine atom at the 4-position, and a methoxy group at the 2-position. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-iodo-2-methoxypyridine typically involves halogenation and methoxylation reactions. One common method is the halogenation of 2-methoxypyridine followed by selective fluorination and iodination. The reaction conditions often require the use of strong oxidizing agents and specific catalysts to achieve the desired substitution pattern.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors or batch processes. These methods ensure high purity and yield, making the compound suitable for large-scale applications. The choice of reagents and solvents is optimized to minimize by-products and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-iodo-2-methoxypyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions often involve the use of strong nucleophiles such as iodide or fluoride ions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted pyridines or other heterocyclic compounds.

Scientific Research Applications

3-Fluoro-4-iodo-2-methoxypyridine is utilized in several scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of biological systems, particularly in the development of fluorescent probes and imaging agents.

  • Industry: The compound is employed in the production of advanced materials and catalysts.

Mechanism of Action

The mechanism by which 3-Fluoro-4-iodo-2-methoxypyridine exerts its effects depends on its specific application. In drug discovery, for example, it may act as a kinase inhibitor by binding to the active site of the enzyme and preventing its activity. The molecular targets and pathways involved are typically identified through biochemical assays and structural studies.

Comparison with Similar Compounds

  • 4-Fluoro-3-iodo-2-methoxypyridine

  • 5-Fluoro-4-iodo-2-methoxypyridine

  • 2-Methoxypyridine

  • 3-Fluoro-2-methoxypyridine

Properties

IUPAC Name

3-fluoro-4-iodo-2-methoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FINO/c1-10-6-5(7)4(8)2-3-9-6/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJFFVVYKKKULDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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